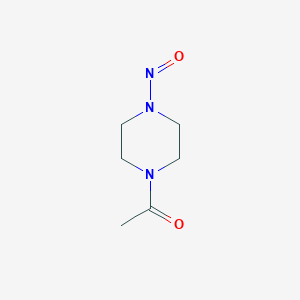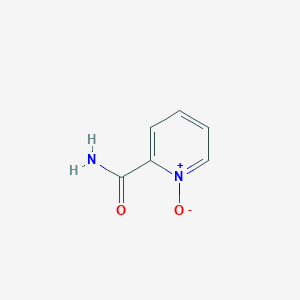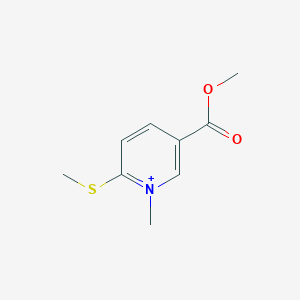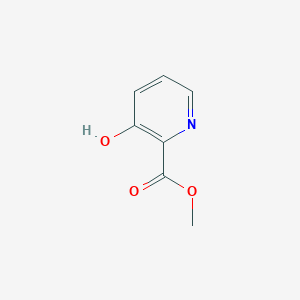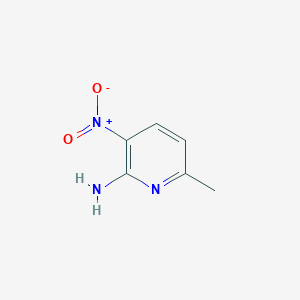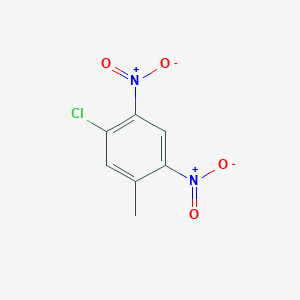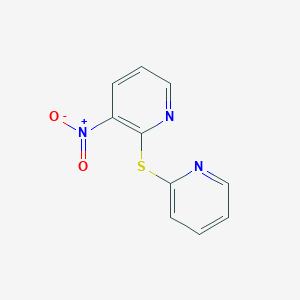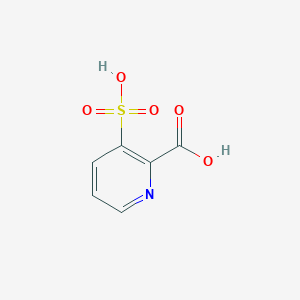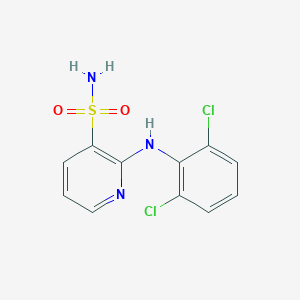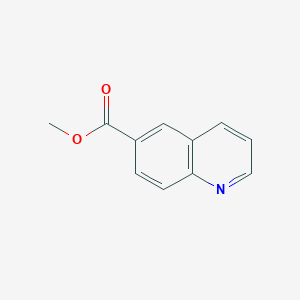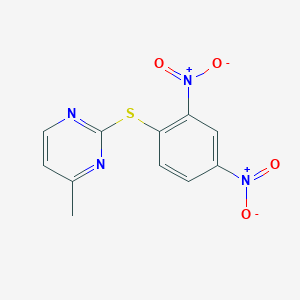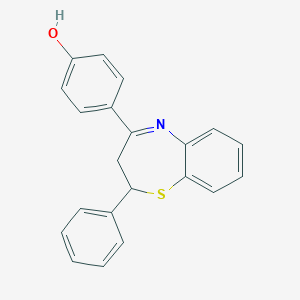
4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothiazepine family and has been synthesized using different methods.
作用机制
The mechanism of action of 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
生化和生理效应
Studies have shown that 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It also has potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol in lab experiments is its ability to exhibit multiple biological effects. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol. One area of interest is its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anticancer agent. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis and administration in lab experiments.
合成方法
The synthesis of 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol has been achieved using various methods. One of the most common methods is the reaction of 2-aminobenzophenone with 2-mercaptobenzoic acid in the presence of a catalyst such as triethylamine. This reaction leads to the formation of the benzothiazepine ring system. The benzothiazepine ring is then further reacted with phenol in the presence of a base such as sodium hydroxide to yield 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol.
科学研究应用
The potential applications of 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol in scientific research are vast. This compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It also has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
64820-41-3 |
|---|---|
产品名称 |
4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol |
分子式 |
C21H17NOS |
分子量 |
331.4 g/mol |
IUPAC 名称 |
4-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol |
InChI |
InChI=1S/C21H17NOS/c23-17-12-10-15(11-13-17)19-14-21(16-6-2-1-3-7-16)24-20-9-5-4-8-18(20)22-19/h1-13,21,23H,14H2 |
InChI 键 |
TYAICLLUTKIPRK-UHFFFAOYSA-N |
手性 SMILES |
C1C(SC2=CC=CC=C2NC1=C3C=CC(=O)C=C3)C4=CC=CC=C4 |
SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C4=CC=CC=C4 |
规范 SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



